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Compound of Interest

Compound Name: 2,5-Dimethylcyclohexanol

Cat. No.: B1361072

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-
Dimethylcyclohexanol (CsH160, Molar Mass: 128.21 g/mol ), a saturated cyclic alcohol. Due
to the presence of three stereocenters, 2,5-Dimethylcyclohexanol can exist as multiple
stereoisomers (cis/trans diastereomers and enantiomers), which can influence their
spectroscopic properties. This document summarizes available mass spectrometry and infrared
spectroscopy data and provides expected ranges for nuclear magnetic resonance signals
based on established principles. Detailed experimental protocols for acquiring this data are
also presented.

Mass Spectrometry (MS)

Mass spectrometry of 2,5-Dimethylcyclohexanol, typically performed using a Gas
Chromatography-Mass Spectrometry (GC-MS) system with electron ionization (El), results in a
characteristic fragmentation pattern. The molecular ion peak (M*) is expected at an m/z of 128,
though it may be weak or absent in the spectra of alcohols.[1] Common fragmentation patterns
for alcohols include alpha-cleavage (cleavage of the C-C bond adjacent to the hydroxyl group)
and dehydration (loss of a water molecule).

Table 1: Key Mass Spectral Data for 2,5-Dimethylcyclohexanol
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Mass-to-Charge Ratio

(miz) Proposed Fragment lon Notes
miz
128 [CsH160]* Molecular lon (M*)
113 [M - CHs]* Loss of a methyl group
110 [M - H20]* Dehydration, loss of water
Loss of water and a methyl
95 [C7H11]*
group
81 [CeHo]* Further fragmentation
Alpha-cleavage or other
71 [CsH11]* or [CaH7O]* )
fragmentation
Common fragment in cyclic
55 [CaH7]*

systems

Note: The relative intensities of these peaks can vary depending on the specific isomer and the

mass spectrometer conditions.

Infrared (IR) Spectroscopy

The infrared spectrum of 2,5-Dimethylcyclohexanol displays characteristic absorption bands

corresponding to its functional groups. The most prominent feature is the broad O-H stretching

vibration, indicative of the hydroxyl group and intermolecular hydrogen bonding.

Table 2: Infrared Spectroscopy Data for 2,5-Dimethylcyclohexanol

Wavenumber (cm~—?)

Vibrational Mode

Functional Group

~3360 (broad) O-H stretch Alcohol (-OH)
2950-2850 C-H stretch Alkane (C-H)

1465 C-H bend Alkane (-CHz-)

1375 C-H bend Alkane (-CHs)

~1050 C-O stretch Secondary Alcohol (C-O)
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Data obtained from the NIST WebBook for the gas-phase IR spectrum of 2,5-
Dimethylcyclohexanol.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed, experimentally verified *H and 3C NMR data for specific isomers of 2,5-
Dimethylcyclohexanol are not readily available in public spectral databases. However,
expected chemical shift ranges can be predicted based on the molecular structure and data
from analogous compounds.

'H NMR Spectroscopy (Predicted)

The proton NMR spectrum of 2,5-Dimethylcyclohexanol is expected to be complex due to the
number of non-equivalent protons and potential for overlapping signals. The chemical shifts are
influenced by the electronegativity of the adjacent oxygen atom and the stereochemical
environment.

Table 3: Predicted *H NMR Chemical Shift Ranges for 2,5-Dimethylcyclohexanol

Expected Chemical Shift

Proton Type Multiplicity
(3, ppm)

-OH 1.0-5.0 Singlet (broad)

H-C1 (-CHOH) 3.2-4.0 Multiplet

-CH2- (ring) 1.0-2.0 Multiplets

-CH- (ring) 1.0-2.0 Multiplets

-CHs 08-1.2 Doublet

3C NMR Spectroscopy (Predicted)

The 13C NMR spectrum will show distinct signals for each non-equivalent carbon atom. The
carbon attached to the hydroxyl group will be the most downfield-shifted among the sp2
carbons.

Table 4: Predicted 3C NMR Chemical Shift Ranges for 2,5-Dimethylcyclohexanol
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Carbon Type Expected Chemical Shift (d, ppm)
C1 (-CHOH) 65 - 75
Ring -CH2- 20 - 40
Ring -CH- 30-50
-CHs 15-25

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Gas Chromatography-Mass Spectrometry (GC-MS)

e Instrumentation: An Agilent 7890B GC system coupled to an Agilent 5977A MSD, or a similar
system, is suitable.

¢ Column: A nonpolar capillary column, such as an HP-5ms (30 m x 0.25 mm, 0.25 pm film
thickness), is typically used for the separation of terpene alcohols.

o Sample Preparation: Prepare a dilute solution of 2,5-Dimethylcyclohexanol (e.g., 10-100
pg/mL) in a volatile organic solvent like dichloromethane or hexane.

e GC Conditions:

[¢]

Injector Temperature: 250 °C

[¢]

Injection Volume: 1 pL

[e]

Split Ratio: 20:1

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

o

[¢]

Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at
10 °C/min to 250 °C and hold for 5 minutes.

e MS Conditions:
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[e]

lon Source: Electron lonization (El) at 70 eV.

o

Source Temperature: 230 °C

[¢]

Quadrupole Temperature: 150 °C

[¢]

Mass Range: Scan from m/z 40 to 300.

Fourier-Transform Infrared (FTIR) Spectroscopy

 Instrumentation: A PerkinElImer Spectrum Two FT-IR spectrometer, or equivalent, equipped
with a universal attenuated total reflectance (UATR) accessory.

o Sample Preparation: For a liquid sample like 2,5-Dimethylcyclohexanol, a small drop can
be placed directly onto the ATR crystal. Alternatively, a thin film can be prepared between
two KBr or NaCl plates.

o Data Acquisition:
o Spectral Range: 4000 - 400 cm~1
o Resolution: 4 cm~1
o Number of Scans: 16 scans are typically co-added to improve the signal-to-noise ratio.

o Background: A background spectrum of the clean, empty ATR crystal should be recorded
prior to sample analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¢ Instrumentation: A Bruker Avance Il 400 MHz spectrometer, or a similar high-field NMR

instrument.

e Sample Preparation: Dissolve approximately 5-10 mg of 2,5-Dimethylcyclohexanol in 0.6-
0.7 mL of a deuterated solvent (e.g., CDClIs or D20) in a 5 mm NMR tube. Add a small
amount of tetramethylsilane (TMS) as an internal standard (6 0.00 ppm).

e 'H NMR Acquisition:
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[e]

Pulse Program: A standard single-pulse experiment (zg30).

(¢]

Spectral Width: ~12 ppm

[¢]

Acquisition Time: ~3-4 seconds

[¢]

Relaxation Delay: 2 seconds

o Number of Scans: 16-64 scans

e 13C NMR Acquisition:
o Pulse Program: A proton-decoupled pulse program (zgpg30).
o Spectral Width: ~220 ppm
o Acquisition Time: ~1-2 seconds
o Relaxation Delay: 2-5 seconds

o Number of Scans: 1024 or more scans may be necessary due to the low natural
abundance of 13C.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic identification of an
unknown alcohol like 2,5-Dimethylcyclohexanol.
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Caption: Workflow for the spectroscopic identification of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1361072#spectroscopic-data-for-2-5-
dimethylcyclohexanol-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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